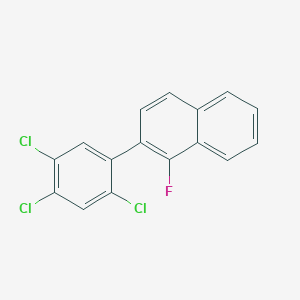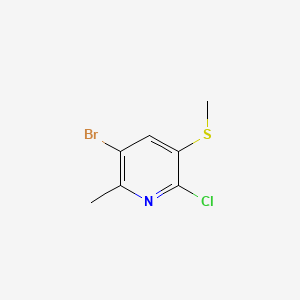
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C7H7BrClNS It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methyl, and methylthio substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methyl-5-(methylthio)pyridine. The reaction typically employs bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives, while reduction reactions can modify the pyridine ring or substituents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted pyridines, sulfoxides, sulfones, and coupled products with extended aromatic systems.
Applications De Recherche Scientifique
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-6-methylpyridine
- 3-Bromo-5-(methylthio)pyridine
Uniqueness
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H7BrClNS |
|---|---|
Poids moléculaire |
252.56 g/mol |
Nom IUPAC |
5-bromo-2-chloro-6-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNS/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3 |
Clé InChI |
LNDNDKNMDCXACS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)Cl)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


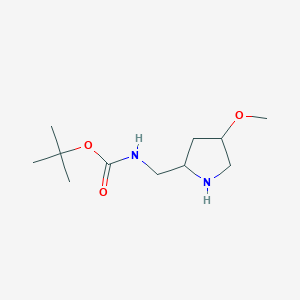

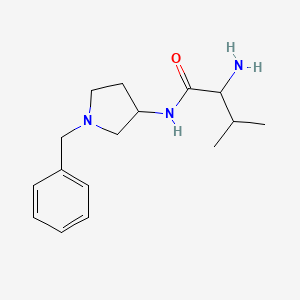
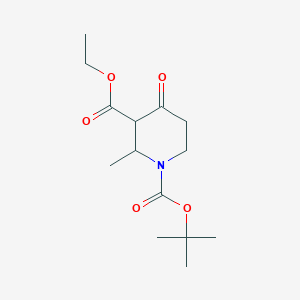
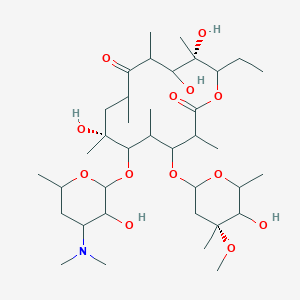
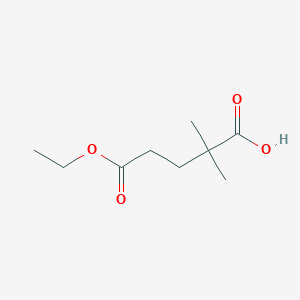

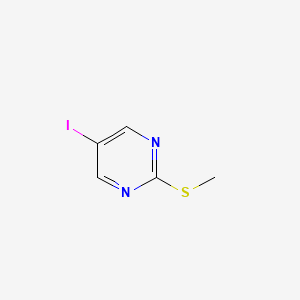
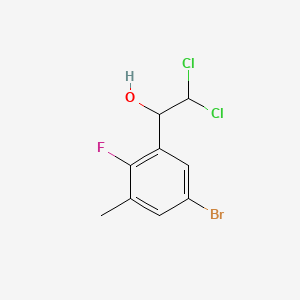
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)

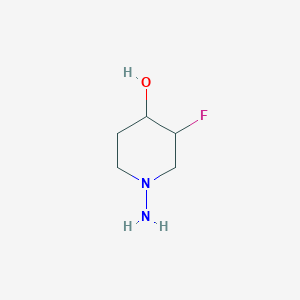
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
